Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline-based heterocyclic compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent linked via a methylamino group to the quinoline core. The molecule also includes a chlorine atom at position 7 and an ethyl carboxylate ester at position 2.
Properties
CAS No. |
1251543-45-9 |
|---|---|
Molecular Formula |
C20H17ClN2O5 |
Molecular Weight |
400.82 |
IUPAC Name |
ethyl 4-(1,3-benzodioxol-5-ylmethylamino)-7-chloro-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H17ClN2O5/c1-2-26-20(25)17-18(13-5-4-12(21)8-14(13)23-19(17)24)22-9-11-3-6-15-16(7-11)28-10-27-15/h3-8H,2,9-10H2,1H3,(H2,22,23,24) |
InChI Key |
XMZJTWPCUISDLQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC4=C(C=C3)OCO4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chloro Group: Chlorination of the quinoline core can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Benzo[d][1,3]dioxole Moiety: This step involves the nucleophilic substitution reaction where the benzo[d][1,3]dioxole moiety is introduced using appropriate benzylic halides under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or using Fischer esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoline core, potentially converting the oxo group to a hydroxyl group.
Substitution: The chloro group in the quinoline core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. It is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Inhibition of key signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinoline derivatives are widely studied for their diverse biological activities. Below, we compare the target compound with three structurally related analogs synthesized in prior studies (), focusing on substituent effects, synthesis pathways, and physicochemical properties.
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Quinoline Derivatives
*Calculated based on molecular formula.
Key Observations :
- Substituent Diversity : The target compound uniquely incorporates a methylenedioxyphenyl group, which is absent in analogs 4k and 4l. This group enhances electron density and may influence metabolic stability compared to methoxy or chlorophenyl groups .
- Chlorine vs. Methoxy : The 7-Cl substituent in the target compound could increase electrophilicity and intermolecular interactions (e.g., halogen bonding) compared to methoxy groups in 4k and 4l .
Yield and Purity :
- Compound 4k was isolated in solid form (223–225°C melting point) with purity confirmed by IR and NMR .
- No yield or purity data are available for the target compound in the provided evidence.
Table 2: Comparative Physicochemical Data
*Estimated based on substituent contributions.
Q & A
Q. What are the established synthetic routes for this quinoline-3-carboxylate derivative, and what critical intermediates are involved?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: Condensation of a substituted benzaldehyde (e.g., 2,4-dichlorobenzaldehyde) with an amine (e.g., benzo[d][1,3]dioxol-5-ylmethylamine) under acidic conditions to form an imine intermediate .
- Step 2: Cyclization with a cyclohexanone derivative via acid catalysis (e.g., HCl/EtOH) to construct the dihydroquinoline core .
- Step 3: Esterification at the 3-position using ethyl chloroformate or similar reagents . Purification is achieved via column chromatography (silica gel, hexane/EtOAc), and intermediates are validated by TLC and NMR .
Table 1: Common Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Imine formation | 2,4-Dichlorobenzaldehyde, HCOOH, reflux | 60–75% | |
| Cyclization | Cyclohexanone, HCl/EtOH, 80°C | 45–65% |
Q. Which spectroscopic and crystallographic methods are essential for structural validation?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals for the benzo[d][1,3]dioxole (δ 5.9–6.1 ppm for methylenedioxy protons) and quinoline carbonyl (δ 165–170 ppm) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray crystallography: Use SHELXL for refinement; analyze bond lengths (e.g., C=O at ~1.21 Å) and torsion angles to confirm stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization efficiency and reduce side products?
Methodological Answer:
- DOE Approach: Vary solvent polarity (e.g., DMF vs. ethanol), acid catalyst (p-TsOH vs. HCl), and temperature (60–100°C) in a factorial design .
- Monitoring: Use in-situ FTIR to track carbonyl intermediate formation (1720 cm⁻¹ peak) .
- Side-product mitigation: Introduce scavengers (e.g., molecular sieves) to absorb excess water during imine formation .
Q. How do structural modifications at the 7-chloro or benzo[d][1,3]dioxole positions influence bioactivity?
Methodological Answer:
- Chloro substitution: Replace Cl with Br or F to assess electronic effects on antimicrobial activity via MIC assays .
- Benzo[d][1,3]dioxole modification: Introduce nitro or methoxy groups via electrophilic substitution; evaluate solubility (logP) and binding affinity (SPR assays) .
- Computational modeling: Perform docking studies (AutoDock Vina) with target enzymes (e.g., DNA gyrase) to predict substituent effects .
Q. How should researchers address contradictions in cytotoxicity data across cell lines?
Methodological Answer:
- Assay standardization: Use the Mosmann MTT protocol with positive controls (e.g., doxorubicin) and normalize viability to cell density .
- Data reconciliation: Compare IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) and validate via apoptosis markers (Annexin V/PI flow cytometry) .
- Impurity analysis: Repurify batches via preparative HPLC and retest to isolate compound-specific effects .
Data Contradiction Analysis
Q. Why might crystallographic data conflict with NMR-based structural predictions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
